molecular formula C9H8O5 B12783482 2,4,5-Trihydroxycinnamic acid CAS No. 2631046-97-2

2,4,5-Trihydroxycinnamic acid

Cat. No.: B12783482
CAS No.: 2631046-97-2
M. Wt: 196.16 g/mol
InChI Key: GUOJZFSYQUIYCN-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trihydroxycinnamic acid typically involves the hydroxylation of cinnamic acid derivatives. One common method is the hydroxylation of 2,4,5-trihydroxybenzaldehyde followed by a Knoevenagel condensation with malonic acid .

Industrial Production Methods: it can be extracted from natural sources such as rooibos tea and seeds of Alisma orientale .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trihydroxycinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4,5-Trihydroxycinnamic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,5-Trihydroxycinnamic acid involves its antioxidant properties. It acts as a radical scavenger, neutralizing free radicals and preventing oxidative damage to cells. The compound’s ability to donate hydrogen or electrons and stabilize the resulting phenoxyl radical is key to its antioxidant activity . It also inhibits the expression of pro-inflammatory cytokines, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

2,4,5-Trihydroxycinnamic acid is similar to other hydroxycinnamic acids such as:

  • Caffeic Acid
  • Ferulic Acid
  • p-Coumaric Acid
  • Sinapic Acid
  • Chlorogenic Acid
  • Rosmarinic Acid

Uniqueness: What sets this compound apart is its specific hydroxylation pattern, which contributes to its unique antioxidant and anti-inflammatory properties .

Properties

CAS No.

2631046-97-2

Molecular Formula

C9H8O5

Molecular Weight

196.16 g/mol

IUPAC Name

(E)-3-(2,4,5-trihydroxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C9H8O5/c10-6-4-8(12)7(11)3-5(6)1-2-9(13)14/h1-4,10-12H,(H,13,14)/b2-1+

InChI Key

GUOJZFSYQUIYCN-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C(=CC(=C1O)O)O)/C=C/C(=O)O

Canonical SMILES

C1=C(C(=CC(=C1O)O)O)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.